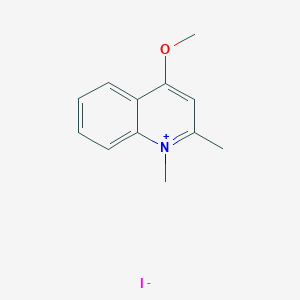
4-Methoxy-1,2-dimethylquinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1,2-dimethylquinolin-1-ium iodide is a chemical compound with the molecular formula C11H12IN It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-dimethylquinolin-1-ium iodide typically involves the methylation of 4-methoxyquinoline. The reaction is carried out in the presence of methyl iodide (CH3I) as the methylating agent. The reaction conditions often include the use of a solvent such as ethanol and a base to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1,2-dimethylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like chloride (Cl-) or bromide (Br-) ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quaternary ammonium salts.
Applications De Recherche Scientifique
4-Methoxy-1,2-dimethylquinolin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: The compound can be used in studies involving the interaction of quaternary ammonium salts with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylquinolin-1-ium iodide: Similar in structure but lacks the methoxy group.
1,2-Dimethylquinolin-1-ium iodide: Similar but with different substitution patterns on the quinoline ring.
Uniqueness
4-Methoxy-1,2-dimethylquinolin-1-ium iodide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent and its utility in various scientific applications.
Propriétés
Formule moléculaire |
C12H14INO |
|---|---|
Poids moléculaire |
315.15 g/mol |
Nom IUPAC |
4-methoxy-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C12H14NO.HI/c1-9-8-12(14-3)10-6-4-5-7-11(10)13(9)2;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
IERQLDHEEMCFCO-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2C(=C1)OC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


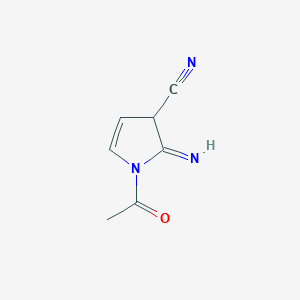
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)
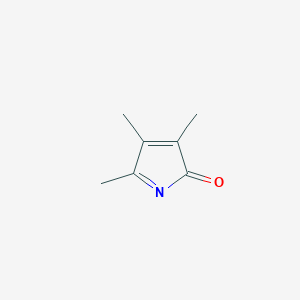
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
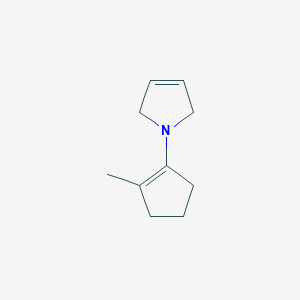
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
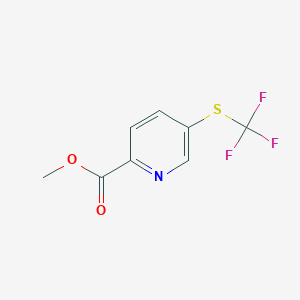
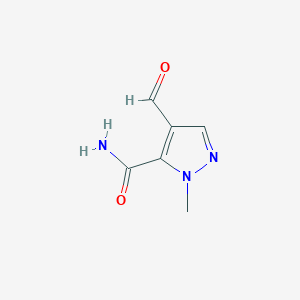

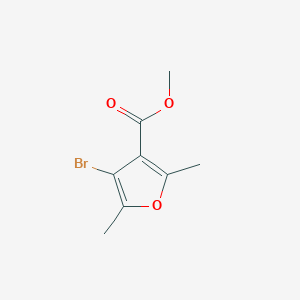
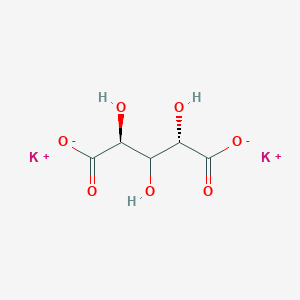
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
